Product packaging for 3,4-Diamino-5-chlorobenzoic acid(Cat. No.:CAS No. 37902-02-6)

3,4-Diamino-5-chlorobenzoic acid

Cat. No.: B1505311
CAS No.: 37902-02-6
M. Wt: 186.59 g/mol
InChI Key: QCMATQUYIYCWCW-UHFFFAOYSA-N
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Description

Contextualization of Aminobenzoic Acids in Organic and Medicinal Chemistry

Aminobenzoic acids are fundamental scaffolds in the development of pharmaceuticals and other biologically active compounds. A well-known example is para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid in many organisms. patsnap.comingentaconnect.com This has made it a target for the development of antibacterial drugs, such as sulfonamides, which act by inhibiting the bacterial utilization of PABA. vedantu.com The structural versatility of aminobenzoic acids, allowing for substitutions at the amino and carboxyl groups, makes them ideal starting materials for creating diverse molecular libraries for drug discovery. nih.gov They are integral to the synthesis of various heterocyclic compounds with proven biological activities, including benzimidazoles and pyrazolines. ingentaconnect.com

Importance of Chlorine Substitution in Aromatic Systems for Chemical and Biological Investigations

The introduction of chlorine into an aromatic ring is a key strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. researchgate.net Halogenation can significantly influence a compound's interaction with its biological target. researchgate.net Chlorine, being more electronegative than carbon, can alter the electronic properties of the aromatic ring, affecting its reactivity and the pKa of nearby functional groups. nih.gov This can lead to improved binding affinity with proteins and enzymes. namiki-s.co.jp Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of chlorine, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The steric bulk of the chlorine atom can also play a role in directing the conformation of the molecule and its fit within a receptor's binding site. namiki-s.co.jp Halogenated aromatic compounds are widely used as intermediates in the synthesis of a variety of drugs, including antidepressants and antihistamines. numberanalytics.com

Scope and Research Imperatives for 3,4-Diamino-5-chlorobenzoic Acid and Its Structural Analogs

The specific compound this compound, along with its structural analogs, presents a compelling subject for research. The combination of two amino groups, a carboxylic acid, and a chlorine atom on a single benzene (B151609) ring offers a unique set of reactive sites and physicochemical properties. Research into this molecule is driven by the potential to synthesize novel compounds with tailored biological activities. The diamino substitution pattern is particularly interesting as it is a feature in various biologically active molecules. The presence of the chlorine atom further modulates the properties of the diaminobenzoic acid core, opening up avenues for developing new derivatives with potentially enhanced efficacy or novel mechanisms of action. Understanding the synthesis, reactivity, and biological potential of this compound is therefore a key objective for chemists and pharmacologists.

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in synthesis and research.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name This compound chemsrc.com
CAS Number 37902-02-6 chemsrc.comepa.gov
Molecular Formula C₇H₇ClN₂O₂ nih.gov
Molecular Weight 186.60 g/mol nih.gov

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source.

Synthesis and Manufacturing Processes

The synthesis of this compound and related diaminobenzoic acids can be achieved through various laboratory and potential industrial methods.

A common laboratory approach for the synthesis of diaminobenzoic acids involves the reduction of a dinitrobenzoic acid precursor. For instance, 3,5-diaminobenzoic acid can be prepared by the reduction of m-dinitrobenzoic acid using a hydrogenation catalyst. google.com A patented method describes the use of a Ni-M-Al three-way catalyst (where M is La, Yb, or Ce) for this hydrogenation, which is reported to be efficient and suitable for industrial application. google.com

Another general strategy for synthesizing aminobenzoic acids is the Hofmann degradation of a monoamide derived from a dicarboxylic acid like terephthalic acid. vedantu.com The synthesis of 3,4-diaminobenzoic acid specifically has been mentioned in the context of preparing preloaded diaminobenzoate resins for solid-phase peptide synthesis. nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups: two amino groups and one carboxylic acid group, with the chlorine atom influencing their reactivity.

The amino groups can undergo reactions typical of aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds to form Schiff bases. nih.gov The carboxylic acid group can be converted to esters, amides, or acid chlorides.

The relative positions of the functional groups allow for intramolecular reactions. For example, 3,4-diaminobenzoic acid can undergo cyclocondensation reactions to form heterocyclic systems like quinoxalines and benzimidazoles. chemicalbook.com The presence of the chlorine atom can influence the regioselectivity and rate of these reactions due to its electronic and steric effects.

Applications in Chemical and Biological Research

This compound and its non-halogenated parent compound, 3,4-diaminobenzoic acid, are valuable tools in various research areas.

3,4-Diaminobenzoic acid is utilized as a redox label for the electrochemical detection of single base mismatches in DNA. chemicalbook.com It also serves as a reagent in the synthesis of coumarin (B35378) derivatives and benzimidazole (B57391) compounds, some of which have shown potential in the context of autoimmune diseases. biosynth.com Furthermore, it is a precursor for the generation of diazonium salts, which are intermediates in the synthesis of anti-inflammatory drugs and other pharmaceuticals. biosynth.com

The chlorinated analog, this compound, is primarily of interest as a building block in synthetic chemistry. Its unique substitution pattern makes it a candidate for the synthesis of novel heterocyclic compounds and as a fragment for structure-activity relationship (SAR) studies in drug discovery. The strategic incorporation of the chlorine atom allows for the exploration of how halogenation impacts the biological activity of the resulting molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1505311 3,4-Diamino-5-chlorobenzoic acid CAS No. 37902-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,9-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMATQUYIYCWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702010
Record name 3,4-Diamino-5-chlorobenzoic acid
Source EPA DSSTox
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37902-02-6
Record name 3,4-Diamino-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37902-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diamino-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 3,4 Diamino 5 Chlorobenzoic Acid

Classical Approaches for Aromatic Amination and Carboxylation

Traditional methods for the synthesis of substituted benzoic acids, including 3,4-Diamino-5-chlorobenzoic acid, often rely on well-established, yet sometimes lengthy and harsh, reaction sequences. These approaches typically involve the sequential introduction of amino and carboxyl functional groups onto a pre-existing aromatic scaffold.

Nitration-Reduction Sequences for Introducing Amino Groups

A cornerstone of classical aromatic amination is the nitration-reduction sequence. This two-step process begins with the electrophilic nitration of a benzoic acid derivative, followed by the reduction of the resulting nitro group to an amino group.

The nitration of chlorobenzoic acids is a common strategy. For instance, the nitration of o-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids can yield a mixture of isomers, including 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.comgoogle.com The reaction conditions, such as temperature and the ratio of acids, are critical in controlling the regioselectivity and yield of the desired nitro-substituted product. patsnap.comgoogle.com For example, a process for producing 2-chloro-5-nitrobenzoic acid involves adding nitric acid to a solution of o-chlorobenzoic acid in concentrated sulfuric acid at a controlled temperature of 35°C. patsnap.com

Once the nitro group is in place, it can be reduced to an amino group using various reducing agents. A common method involves the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl). stackexchange.com This reaction is a typical reduction that converts a nitro group to an amino group. stackexchange.com

Strategies for Halogenation on the Benzoic Acid Scaffold

The introduction of a chlorine atom onto the benzoic acid ring is another key step in the synthesis of this compound. Halogenation can be performed at different stages of the synthesis, depending on the desired substitution pattern and the reactivity of the intermediates.

For example, a method for synthesizing 3,5-dichlorobenzoic acid involves the chlorination of anthranilic acid. google.com While this specific example does not directly produce the target molecule, it illustrates a common strategy for introducing chlorine atoms onto a benzoic acid derivative. The reaction conditions, including the choice of solvent and chlorinating agent, are crucial for achieving the desired regioselectivity.

Directed Ortho Metalation (DOM) in Substituted Benzoic Acid Synthesis

Directed Ortho Metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of benzoic acid synthesis, the carboxylic acid group can act as a directing group, facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgacs.orgrsc.org This creates a lithiated intermediate that can then react with an electrophile to introduce a substituent at the ortho position.

For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at -78°C. organic-chemistry.orgacs.org The resulting organolithium species can then be trapped with an electrophile. The carboxylic acid group has been shown to be an effective director of ortho-lithiation, offering a regioselective route to substituted benzoic acids. acs.orgrsc.org This methodology can be applied to introduce substituents in a controlled manner, which is a key consideration in the synthesis of complex molecules like this compound.

Modern and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of harsh reagents.

Microwave-Assisted Synthesis in Diaminobenzoic Acid Preparation

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. youtube.comchemrxiv.org The application of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid researchgate.net

StepConventional Method (Time)Microwave-Assisted Method (Time)Microwave-Assisted Method (Yield)
Acetylation-5 min93.8%
Nitration-3 min85.3%
Hydrolysis-5 min93.1%
Reduction-5 min90.8%
Overall 6 h 1 h 67.6%

Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed Amination)

Catalyst-mediated transformations, particularly those involving transition metals like palladium and copper, have revolutionized aromatic C-N bond formation. These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of anilines from aryl halides. semanticscholar.org While the direct palladium-catalyzed amination of aryl chlorides with a free carboxylic acid group can be challenging, effective procedures have been developed for aryl chlorides with meta- or para-positioned carboxylic acids. nih.gov

Copper-catalyzed amination reactions provide a complementary approach, particularly for ortho-chlorobenzoic acids. nih.govnih.govresearchgate.net A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, proceeding in high yields without the need for acid protection. nih.govnih.gov This method is tolerant of both electron-rich and electron-deficient aryl chlorides and anilines. nih.govnih.gov

Table 2: Examples of Copper-Catalyzed Amination of 2-Chlorobenzoic Acid nih.gov

Aniline DerivativeProduct Yield
Aniline95%
4-Methoxyaniline98%
4-Chloroaniline99%
2,6-Dimethylaniline75%

These modern catalytic methods provide efficient and selective routes to aminated benzoic acid derivatives, which are key intermediates in the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the use of safer solvents, reduction of energy consumption, and improved atom economy.

Furthermore, the choice of reagents, particularly in the reduction step, plays a vital role. Traditional reduction methods often employ heavy metals or harsh reagents. Green alternatives focus on catalytic systems and less hazardous materials. For example, using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder allows for the selective and rapid reduction of nitro groups at room temperature, avoiding the need for expensive and toxic heavy metals like palladium or platinum niscpr.res.in. The development of metal-free reduction systems, such as those using tetrahydroxydiboron (B82485) in water, further enhances the green profile of the synthesis by eliminating metal waste streams entirely organic-chemistry.org.

Precursor Sourcing and Intermediate Transformations

The synthesis of this compound is a multi-step process that begins with readily available precursors and proceeds through carefully controlled intermediate stages.

Utility of 4-Chlorobenzoic Acid as a Starting Material

4-Chlorobenzoic acid serves as a logical and common starting material for the synthesis of this compound and its derivatives. Its commercial availability and the directing effects of its substituent groups make it an ideal precursor. A patented industrial process for a similar compound, 3,5-diamino-4-chloro-benzoic acid isobutyl ester, begins with the nitration of chlorobenzoic acid google.com. The chloro and carboxylic acid groups on the benzene (B151609) ring dictate the position of subsequent electrophilic substitution reactions, guiding the synthesis toward the desired polysubstituted product.

Synthesis of Halogenated Nitrobenzoic Acid Intermediates

The pivotal intermediate in the synthesis of this compound from its precursor is a halogenated dinitrobenzoic acid. This is typically achieved through a nitration reaction.

The process involves treating 4-chlorobenzoic acid with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid quora.comorgsyn.org. The functional groups already present on the benzene ring direct the incoming nitro groups. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group. In this case, the directing effects combine to favor the introduction of nitro groups at the positions ortho to the chlorine and meta to the carboxylic acid, which are the 3 and 5 positions. This leads to the formation of the key intermediate, 4-chloro-3,5-dinitrobenzoic acid .

Control of reaction temperature is critical during nitration to prevent over-nitration and the formation of unwanted byproducts.

Selective Reduction Strategies for Nitro Groups in Polysubstituted Aromatic Systems

The conversion of the dinitro intermediate to the target diamino compound requires the selective reduction of two nitro groups while leaving the chloro and carboxylic acid functionalities intact. This is a challenging transformation due to the presence of multiple reducible groups. Several strategies have been developed to achieve this selectivity.

Catalytic transfer hydrogenation is one effective method. A system employing hydrazine glyoxylate with a metal powder like zinc or magnesium has been shown to be highly effective for the selective reduction of aromatic nitro groups in the presence of halogens and carboxylic acids niscpr.res.in. This method is advantageous as it proceeds rapidly at room temperature and uses inexpensive metals niscpr.res.in. Another common reagent is sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), which are known for their ability to selectively reduce one nitro group in a polynitroaromatic compound, a process known as the Zinin reduction stackexchange.comwikipedia.org. In a microwave-assisted synthesis of 3,4-diaminobenzoic acid, ammonium sulfide was used effectively for the reduction step researchgate.net.

Metal-free reduction methods are also gaining prominence. The use of tetrahydroxydiboron with an organocatalyst like 4,4′-bipyridine in water provides a highly chemoselective and rapid reduction of aromatic nitro compounds, tolerating sensitive functional groups including halogens organic-chemistry.org.

Reagent SystemConditionsAdvantagesReference
Zinc/Hydrazine Glyoxylate or Magnesium/Hydrazine GlyoxylateRoom TemperatureRapid, selective, avoids expensive metals, good yields. niscpr.res.in
Ammonium Sulfide ((NH₄)₂S)Reflux, Microwave IrradiationEffective for selective reduction, compatible with microwave synthesis for speed. researchgate.net
Sodium Sulfide (Na₂S)Aqueous/Alcoholic SolutionClassic Zinin reduction, good for selective reduction of one nitro group. stackexchange.comwikipedia.org
Tetrahydroxydiboron / 4,4′-bipyridineRoom Temperature, WaterMetal-free, highly chemoselective, very fast (5 min), environmentally friendly. organic-chemistry.org
Iron (Fe) in Acidic MediaAcidic Conditions (e.g., HCl)Industrially common, inexpensive. wikipedia.org

Purification Techniques for Synthesized this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, intermediates, and byproducts. The purification strategy often takes advantage of the compound's amphoteric nature (containing both acidic -COOH and basic -NH₂ groups) and its crystalline structure.

A common and effective method is recrystallization . This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form. For the closely related 3,4-diaminobenzoic acid, crystallization from water or toluene (B28343) is recommended chemicalbook.com.

An acid-base purification procedure can also be employed. The crude product can be dissolved in a dilute aqueous base, such as sodium hydroxide (B78521) solution, to form its sodium salt. Insoluble impurities are then removed by filtration. Subsequently, the filtrate is acidified (e.g., with hydrochloric acid), which re-protonates the carboxylate group and causes the pure amino acid to precipitate out of the solution orgsyn.org. This method is particularly useful for removing non-acidic impurities.

A final wash with an organic solvent can remove residual organic impurities. For example, after an initial precipitation, stirring the solid product in a solvent like dichloromethane (B109758) can effectively wash away certain byproducts before the final pure product is collected by filtration nih.govresearchgate.net.

TechniqueDescriptionAdvantagesReference
RecrystallizationThe crude solid is dissolved in a minimum amount of a hot solvent and then allowed to cool, causing the pure compound to crystallize.Effectively removes impurities with different solubility profiles. Can yield high-purity crystals. chemicalbook.com
Acid-Base PrecipitationThe compound is dissolved in an aqueous base (e.g., NaOH), filtered to remove non-acidic impurities, and then re-precipitated by adding acid (e.g., HCl).Excellent for separating the acidic product from neutral or basic impurities. orgsyn.org
Solvent Washing/SlurryingThe crude solid is suspended and stirred in a solvent in which the desired product is insoluble but impurities are soluble.Simple method to remove soluble impurities without fully dissolving the product. nih.govresearchgate.net

Chemical Reactivity, Functionalization, and Derivative Synthesis

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization through esterification, amide bond formation, and participation in cyclization reactions.

Esterification Reactions for Alkyl and Aryl Esters of 3,4-Diamino-5-chlorobenzoic Acid

The carboxylic acid moiety of this compound can be readily converted to its corresponding alkyl or aryl esters. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.netprezi.com For aminobenzoic acids, where the amino groups lend basicity to the molecule, a stoichiometric amount of the acid catalyst is often required to ensure protonation of both the amino groups and the carbonyl oxygen, thereby facilitating nucleophilic attack by the alcohol. researchgate.net

The synthesis of methyl 3,4-diaminobenzoate, the unchlorinated parent compound, is achieved by reacting 3,4-diaminobenzoic acid with methanol (B129727) in the presence of concentrated sulfuric acid. This well-established procedure is directly applicable to the chlorinated analog. The reaction typically involves heating the mixture under reflux for several hours to drive the equilibrium towards the ester product. libretexts.org The use of a large excess of the alcohol can also significantly increase the yield, in accordance with Le Châtelier's Principle. libretexts.orgmasterorganicchemistry.com After the reaction, neutralization with a weak base, such as sodium carbonate, is performed to deprotonate the ammonium (B1175870) salt and precipitate the water-insoluble ester product. researchgate.netlibretexts.org

Table 1: Representative Conditions for Fischer Esterification

Reactant Alcohol Catalyst Conditions Product Ref.
p-Aminobenzoic acid Ethanol Conc. H₂SO₄ Reflux, 1 hour Ethyl p-aminobenzoate (Benzocaine) studylib.net
3,4-Diaminobenzoic acid Methanol Conc. H₂SO₄ 90°C, 12 hours Methyl 3,4-diaminobenzoate
p-Aminobenzoic acid Various Alcohols Conc. H₂SO₄ Reflux PABA Esters asm.org

Amide Bond Formation with Primary and Secondary Amines

The carboxylic acid group of this compound can be coupled with primary and secondary amines to form the corresponding amides. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. growingscience.com Therefore, the carboxylic acid must first be "activated" to enhance its electrophilicity.

This activation is commonly achieved using peptide coupling reagents. fishersci.co.ukluxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. growingscience.comfishersci.co.ukpeptide.com The reaction proceeds by forming a highly reactive O-acylisourea (with carbodiimides) or an active ester intermediate, which is then readily attacked by the amine nucleophile. growingscience.comluxembourg-bio.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization when chiral amines are used. peptide.comresearchgate.net The reaction is typically carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. fishersci.co.uk

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. fishersci.co.uk

Table 2: General Conditions for Amide Bond Formation

Activation Method Coupling Reagent(s) Base (optional) Solvent General Conditions Ref.
Carbodiimide EDC, HOBt DIEA DMF 0°C to RT, 1-2 h fishersci.co.uk
Uronium Salt HATU DIEA, TEA DMF 0°C to RT, 30-60 min growingscience.comfishersci.co.uk
Acid Chloride SOCl₂ (for activation) Pyridine, TEA DCM, THF RT, 1-16 h fishersci.co.uk

Cyclization Reactions Utilizing the Carboxyl Group (e.g., Oxazole or Thiazole Formation)

The juxtaposition of the carboxylic acid and the 3-amino group in this compound allows for intramolecular cyclization to form heterocyclic ring systems, most notably benzoxazinones. This transformation involves the formation of an amide bond between the 3-amino group and an external carboxylic acid, followed by cyclodehydration, or a direct intramolecular ring closure between the internal carboxyl and amino functions.

A common route to 4H-3,1-benzoxazin-4-ones involves the reaction of an ortho-amino aromatic carboxylic acid with a carboxylic acid anhydride (B1165640) or an acyl chloride. nih.gov For the target molecule, reaction with an acid anhydride in the presence of a dehydrating agent would lead to acylation of the 3-amino group, followed by ring closure via nucleophilic attack of the carboxyl group's hydroxyl onto the newly formed amide carbonyl, eliminating water. A more direct method involves treating the ortho-amino carboxylic acid with another carboxylic acid in the presence of a sulfonyl chloride (like tosyl chloride) and pyridine. google.com This forms a mixed anhydride in situ, which then undergoes intramolecular cyclization. This process is effective for preparing a variety of substituted benzoxazinones. google.com

Table 3: Synthetic Routes to Benzoxazinones from ortho-Amino Aromatic Carboxylic Acids

Reagents Intermediate Type Product Notes Ref.
Carboxylic Acid, Sulfonyl Chloride, Pyridine Mixed Anhydride Fused Oxazinone One-pot procedure google.com
N-Phthaloylglycyl chloride, TEA; then Cyanuric Chloride N-Acylanthranilic acid 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one Cyanuric chloride acts as a cyclization agent nih.gov
Phthalide, Aluminum amide; then BTI 2-Hydroxymethylbenzamide 1,4-Benzoxazin-2-one Hofmann rearrangement of the intermediate nih.gov

Transformations of the Amino Groups

The two aromatic amino groups are nucleophilic centers that can undergo acylation, sulfonylation, and diazotization, leading to a wide range of functionalized derivatives and further synthetic intermediates.

Acylation and Sulfonylation of Aromatic Amines

The amino groups of this compound can be acylated by reacting with acyl chlorides or acid anhydrides. Due to the electronic effects, the amino group at position 3, which is meta to the electron-withdrawing carboxylic acid, is generally more nucleophilic than the amino group at position 4, which is para to it. This difference can allow for selective mono-acylation under controlled conditions.

A notable example is the selective acylation of 3,4-diaminobenzoic acid with Fmoc-protected amino acids using HATU as a coupling agent. The reaction preferentially occurs at the 3-amino position, yielding 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids in high yields. This selectivity is crucial for applications in peptide synthesis and the construction of complex molecular scaffolds.

Sulfonylation of the amino groups to form sulfonamides can be achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. nih.gov Similar to acylation, selective sulfonylation may be possible. The resulting sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides. princeton.edu

Table 4: Acylation and Sulfonylation of the Amino Groups

Reaction Reagent Catalyst/Base Product Type Key Finding Ref.
Acylation Fmoc-Amino Acid HATU, NMM Mono-acylated DABA Selective acylation at the 3-amino position N/A
Sulfonylation p-Toluenesulfonyl chloride Pyridine Sulfonamide General method for amine sulfonylation nih.gov
Decarboxylative Sulfonylation Aryl Carboxylic Acid, SO₂, Amine Copper Catalyst Sulfonamide Novel one-pot synthesis of sulfonamides from acids and amines princeton.edu

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reactions)

The aromatic amino groups can be converted into diazonium salts (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). wikipedia.orglibretexts.org These diazonium salts are versatile intermediates.

For this compound, the presence of two adjacent amino groups introduces a specific reaction pathway. The diazotization of one amino group is often followed by a rapid intramolecular cyclization, where the neighboring amino group acts as a nucleophile, attacking the diazonium group to form a stable five-membered triazole ring. stackexchange.comechemi.com This reaction is a common and efficient method for synthesizing benzotriazole (B28993) derivatives. slideshare.net Therefore, treating this compound with one equivalent of nitrous acid is expected to yield the corresponding 5-chloro-1H-benzotriazole-6-carboxylic acid.

The classic Sandmeyer reaction involves the replacement of the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt catalyst. wikipedia.orgbyjus.commasterorganicchemistry.com To perform a Sandmeyer reaction on this molecule, the intramolecular cyclization would need to be suppressed, or both amino groups would need to be diazotized simultaneously using excess nitrous acid. The resulting bis-diazonium salt could then potentially undergo sequential Sandmeyer reactions to replace both amino groups, leading to poly-halogenated or functionalized benzoic acid derivatives. Alternatively, the diazonium group can be replaced by -OH, -F (Balz-Schiemann reaction), or -H (reductive deamination). libretexts.org

Table 5: Diazotization and Subsequent Reactions

Starting Material Type Reagents Primary Product Type Reaction Name Ref.
o-Phenylenediamine (B120857) NaNO₂, Acetic Acid Benzotriazole Diazotization/Intramolecular Cyclization stackexchange.comslideshare.net

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The vicinal diamine groups of this compound readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These reactions typically proceed by nucleophilic attack of the amino groups on the carbonyl carbon, followed by dehydration to yield the corresponding imine or azomethine linkage (-C=N-).

Research has demonstrated the synthesis of new tetradentate Schiff base ligands through the condensation of 3,4-diaminobenzoic acid with derivatives of 2-hydroxybenzaldehyde. nih.gov These ligands, such as 3,4-bis((E)-2,4-dihydroxybenzylideneamino)benzoic acid and 3,4-bis((E)-2-hydroxy-3-methoxybenzylideneamino)benzoic acid, are formed in good yields and have been characterized using various spectroscopic techniques. nih.gov The resulting Schiff bases can act as ligands for the formation of metal complexes with ions like Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The stability and formation constants of these complexes have been studied, highlighting the coordinating ability of the Schiff base ligands derived from 3,4-diaminobenzoic acid. nih.gov

The general structure of Schiff bases derived from aromatic aldehydes and amines is known to be flexible and diverse, which has led to extensive study of their synthesis and complexation behavior. internationaljournalcorner.comresearchgate.net The stability of these Schiff bases is often enhanced when derived from aromatic aldehydes due to conjugation. internationaljournalcorner.com

Table 1: Examples of Schiff Bases from Diaminobenzoic Acid Derivatives

Carbonyl Compound Resulting Schiff Base Reference
2,4-Dihydroxybenzaldehyde 3,4-bis((E)-2,4-dihydroxybenzylideneamino)benzoic acid nih.gov
2-Hydroxy-3-methoxybenzaldehyde 3,4-bis((E)-2-hydroxy-3-methoxybenzylideneamino)benzoic acid nih.gov
5-Bromo-2-hydroxybenzaldehyde 3,4-bis((E)-5-bromo-2-hydroxybenzylideneamino)benzoic acid nih.gov

Heterocycle Annulation Involving Diamine Functionality (e.g., Benzimidazole (B57391), Quinoxaline (B1680401) Derivatives)

The ortho-diamine functionality of this compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These reactions, known as annulation reactions, involve the formation of a new ring fused to the existing benzene (B151609) ring.

Benzimidazole Derivatives:

Benzimidazoles are formed by the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or with aldehydes followed by an oxidative cyclization. nih.govnih.gov The reaction of this compound with an appropriate aldehyde would first form a Schiff base, which can then undergo intramolecular cyclization and subsequent oxidation to yield the benzimidazole ring system. The synthesis of benzimidazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.govresearchgate.netmdpi.com

Quinoxaline Derivatives:

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, reaction with a diketone like glyoxal (B1671930) or benzil (B1666583) would lead to the formation of a quinoxaline ring. The resulting 6-chloro-7-carboxy-quinoxaline derivative can be a versatile intermediate for further functionalization. Quinoxaline derivatives themselves exhibit a broad spectrum of biological activities and have applications in materials science. nih.govnih.govmdpi.com

Halogen Manipulation and Substitution Chemistry

The chlorine atom on the aromatic ring of this compound is susceptible to various substitution reactions, offering another avenue for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the chlorine atom with various nucleophiles. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. libretexts.org In this compound, the carboxylic acid group and the amino groups can influence the reactivity of the chlorine atom in SNAr reactions. While some studies suggest that SNAr reactions proceed through a stepwise mechanism, recent research indicates that some of these reactions may occur via a concerted mechanism. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern organic synthesis. researchgate.netmdpi.comjocpr.com The chlorine atom of this compound can serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov Reacting this compound with various arylboronic acids would yield biaryl compounds. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety at the 5-position of the 3,4-diaminobenzoic acid core, leading to the synthesis of arylalkynes. The reaction is typically carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method could be used to introduce a new amino group at the 5-position of this compound by reacting it with a primary or secondary amine. The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction. wikipedia.orgnih.govbeilstein-journals.org

Table 2: Potential Products from Palladium-Catalyzed Cross-Coupling of this compound

Coupling Reaction Coupling Partner Product Type Reference
Suzuki-Miyaura Arylboronic acid Biaryl nobelprize.orgnih.gov
Sonogashira Terminal alkyne Arylalkyne wikipedia.orgorganic-chemistry.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com The diverse functionalities of this compound make it an attractive substrate for the design of novel MCRs.

For instance, an MCR could be envisioned where the diamine functionality reacts with a carbonyl compound and an isocyanide in a Ugi-type reaction, while the carboxylic acid and chlorine atom remain available for subsequent transformations. Another possibility is a one-pot cascade reaction involving an initial palladium-catalyzed coupling followed by an intramolecular cyclization involving one of the amino groups. For example, an imidoylative Sonogashira coupling followed by a cyclization has been used to synthesize 4-aminoquinolines. nih.gov The development of MCRs involving this compound could provide rapid access to libraries of complex and potentially biologically active molecules.

Advanced Spectroscopic and Analytical Characterization of 3,4 Diamino 5 Chlorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the characteristic functional groups and providing insights into the molecular structure of 3,4-Diamino-5-chlorobenzoic acid.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. ucdavis.edu An FT-IR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. docbrown.infoslideshare.net For this compound, the key functional groups are the carboxylic acid, two amino groups, the chloro substituent, and the aromatic ring.

The FT-IR spectrum of a related compound, benzoic acid, shows characteristic absorptions for the O-H stretch of the carboxylic acid as a very broad band in the region of 3300–2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.inforesearchgate.netquora.com The C=O stretching vibration of the carbonyl group in benzoic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.netquora.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region. quora.com

In this compound, the presence of two amino (-NH₂) groups introduces additional characteristic bands. The N-H stretching vibrations typically appear as two distinct peaks in the 3500–3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650–1580 cm⁻¹. The C-N stretching vibrations of aromatic amines are found in the 1350–1250 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride is typically observed in the 1100–800 cm⁻¹ range.

Based on data from analogous compounds like 3,4-diaminobenzoic acid and other substituted benzoic acids, the expected FT-IR absorption bands for this compound are summarized in the table below. nih.govspectrabase.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch (H-bonded)3300 - 2500Broad, Strong
Aromatic C-HStretch3100 - 3000Medium
Amino N-HAsymmetric & Symmetric Stretch3500 - 3300Medium to Strong
Carbonyl C=OStretch1700 - 1680Strong
Aromatic C=CRing Stretch1600 - 1450Medium to Weak
Amino N-HBending (Scissoring)1650 - 1580Medium
Carboxylic Acid C-OStretch1320 - 1210Medium
Amino C-NStretch1350 - 1250Medium
Aryl C-ClStretch1100 - 800Strong
This table presents predicted values based on characteristic functional group frequencies and data from related compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. mit.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic ring system of this compound. nih.gov

Key expected Raman bands for this compound include:

Aromatic Ring Vibrations: The C=C stretching modes of the benzene ring are expected to produce strong bands in the 1600-1550 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is highly characteristic and typically appears around 1000 cm⁻¹.

Substituent Vibrations: The C-Cl stretch, while visible in IR, is also Raman active. The symmetric vibrations of the amino groups and the carboxylic acid group will also contribute to the spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. uc.ptwikipedia.orgacs.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org SERS provides not only a chemical fingerprint but also information on the molecule's orientation relative to the metal surface. nih.gov

For this compound, the SERS spectrum would likely be dominated by vibrations of the functional groups that are closest to the metal surface. Aromatic carboxylic acids and amines are known to interact with silver and gold surfaces. uc.ptnih.gov If the molecule adsorbs via the carboxylate group, the symmetric COO⁻ stretching mode (around 1400 cm⁻¹) would be significantly enhanced. uc.pt If adsorption occurs through the amino groups, the C-N and N-H vibrational modes would show enhancement. The orientation can be inferred from the relative enhancement of in-plane versus out-of-plane vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

For this compound, the structure features two aromatic protons, protons on the two amino groups, and a proton on the carboxylic acid group.

Aromatic Protons: The benzene ring has two remaining protons. The proton at C-2 is ortho to the carboxylic acid group and meta to the 3-amino group. The proton at C-6 is ortho to the 4-amino group and meta to both the carboxylic acid and the chloro group. Due to the different electronic effects of the adjacent substituents, these two protons are in distinct chemical environments and are expected to appear as two separate signals (singlets, or doublets if long-range coupling is resolved) in the aromatic region (typically δ 6.0-8.5 ppm). Based on data for similar substituted anilines and benzoic acids, the electron-donating amino groups will shield the ring protons, shifting them upfield, while the electron-withdrawing carboxylic acid and chloro groups will shift them downfield. researchgate.netrsc.orgresearchgate.net For the related 3,4-diaminobenzoic acid, aromatic protons appear between δ 6.5 and 7.2 ppm. chemicalbook.comresearchgate.net

Amino Protons (-NH₂): The protons on the two amino groups will likely appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They are typically found in a broad range from δ 3.0 to 6.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a very broad singlet far downfield, often above δ 10-12 ppm. Its signal can also be affected by solvent and concentration. rsc.org

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic H (C-2)7.0 - 7.5Singlet (s)Influenced by adjacent COOH and NH₂ groups.
Aromatic H (C-6)6.5 - 7.0Singlet (s)Influenced by adjacent NH₂, Cl, and COOH groups.
Amino H (-NH₂)3.0 - 6.0Broad Singlet (br s)Chemical shift is variable; signal may exchange with D₂O.
Carboxylic Acid H (-COOH)> 10Broad Singlet (br s)Chemical shift is variable; signal may exchange with D₂O.
This table presents predicted values based on substituent effects and data from related compounds. chemicalbook.comrsc.orgrsc.orgdigitellinc.com

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info

For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid carbonyl group.

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of δ 165-180 ppm. docbrown.infofiu.edu

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents attached.

C-1 (ipso-COOH): The carbon bearing the carboxylic acid group will be deshielded, appearing around δ 130-135 ppm.

C-3 (ipso-NH₂): The carbon attached to the amino group will be shielded by the electron-donating effect of nitrogen, typically appearing around δ 140-150 ppm (the ipso-carbon is often deshielded relative to unsubstituted benzene, but the diamino substitution pattern complicates simple predictions).

C-4 (ipso-NH₂): Similar to C-3, this carbon will be influenced by the attached amino group.

C-5 (ipso-Cl): The carbon bearing the chlorine atom will be deshielded by the electronegativity of chlorine, appearing in the δ 125-135 ppm range.

C-2 and C-6: These carbons, bearing hydrogen atoms, will have their chemical shifts determined by the cumulative effects of the ortho, meta, and para substituents. They are expected in the δ 110-130 ppm range.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)167 - 175Deshielded by two oxygen atoms.
C-4 (ipso-NH₂)145 - 150Influenced by amino and adjacent chloro groups.
C-3 (ipso-NH₂)140 - 145Influenced by amino and adjacent carboxyl groups.
C-1 (ipso-COOH)130 - 135Deshielded by carboxyl group.
C-5 (ipso-Cl)125 - 135Deshielded by chloro group.
C-2115 - 125Shielded by adjacent amino group.
C-6110 - 120Shielded by adjacent amino group.
This table presents predicted values based on substituent effects and data from related compounds. nih.govfiu.educhemicalbook.comnih.gov

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different atoms are connected within a molecule, which is essential for unambiguous assignment of the ¹H and ¹³C spectra. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be relatively simple, primarily showing if there is any observable long-range coupling between the two aromatic protons (H-2 and H-6). It would also confirm the absence of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. sdsu.edu An HSQC spectrum would show cross-peaks connecting the ¹H signal for H-2 to the ¹³C signal for C-2, and the ¹H signal for H-6 to the ¹³C signal for C-6. This allows for the direct and certain assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons over two to three bonds (and sometimes longer). sdsu.eduscience.gov This is crucial for piecing together the molecular structure by connecting different fragments. For this compound, key HMBC correlations would include:

The aromatic proton H-2 correlating to C-4, C-6, and the carbonyl carbon (C=O).

The aromatic proton H-6 correlating to C-2, C-4, and C-5.

The amino protons correlating to their adjacent aromatic carbons (e.g., 3-NH₂ protons to C-2 and C-4). These correlations would definitively confirm the substitution pattern on the benzene ring and the assignment of all quaternary (non-protonated) carbons. researchgate.net

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound. It provides information on the mass-to-charge ratio of the parent molecule and its fragments, which is fundamental to confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. The monoisotopic mass of this compound has been determined to be 186.019605 g/mol . epa.gov This precise measurement allows for the unambiguous confirmation of the molecular formula, C₇H₇ClN₂O₂.

For instance, a derivative, butyl 3,5-diamino-4-chlorobenzoate, has a computed exact mass of 242.0822054 Da, corresponding to the molecular formula C₁₁H₁₅ClN₂O₂. nih.gov Such precise mass determination is critical in distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 1: Exact Mass Data for this compound and a Derivative

Compound Molecular Formula Monoisotopic Mass ( g/mol )
This compound C₇H₇ClN₂O₂ 186.019605 epa.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

For 3,4-Diaminobenzoic acid (molecular weight 152.15 g/mol ), the mass spectrum shows a base peak at m/z 152, corresponding to the molecular ion. chemicalbook.com Significant fragment ions are observed at m/z 135 and 107. chemicalbook.com The loss of a hydroxyl group (-OH, 17 Da) from the carboxylic acid function would lead to the fragment at m/z 135. Subsequent loss of carbon monoxide (-CO, 28 Da) would result in the fragment at m/z 107.

Based on this, a plausible fragmentation pathway for this compound (molecular weight 186.6 g/mol ) under MS/MS conditions would likely involve the initial loss of a hydroxyl radical followed by the loss of carbon monoxide. The presence of the chlorine atom would influence the isotopic pattern of the fragment ions.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
186/188 169/171 OH

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the available literature, studies on related diaminobenzoic acid derivatives provide a framework for understanding its likely solid-state structure.

For example, the crystal structure of the related compound 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene has been determined by single-crystal X-ray diffraction. nih.gov It crystallizes in the orthorhombic space group Pna2₁ with a chair conformation. nih.gov Another example, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, crystallizes in the monoclinic P2₁/n space group. vensel.org The packing of these structures is typically stabilized by a network of intermolecular hydrogen bonds. vensel.org

Given the presence of amino and carboxylic acid functional groups, it is highly probable that the crystal structure of this compound is also characterized by extensive intermolecular hydrogen bonding, leading to the formation of a stable, three-dimensional supramolecular architecture.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for analyzing this compound.

While a specific method for this compound is not available, methods developed for similar aromatic acids can be adapted. For instance, a validated RP-HPLC method for 2,4,6-Trifluorobenzoic acid utilizes a C18 column with a gradient elution system. ekb.eg A typical mobile phase for analyzing compounds like this compound would consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Table 3: A Plausible HPLC Method for Purity Analysis of this compound | Parameter | Condition | |---|---| | Column | C18, 5 µm, 4.6 x 250 mm | | Mobile Phase A | 0.1% Phosphoric acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol or diazomethane) to form the corresponding methyl ester. The amino groups can also be derivatized, for example, by acylation. Following derivatization, the resulting volatile derivative can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification of the derivatized compound based on its mass spectrum and fragmentation pattern.

Theoretical and Computational Investigations of 3,4 Diamino 5 Chlorobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the molecular properties of 3,4-Diamino-5-chlorobenzoic acid from first principles. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Methods like DFT, often with the B3LYP functional, and ab initio techniques are employed, typically with a basis set such as 6-311++G(d,p) to ensure accuracy. nih.gov

Conformational analysis is also critical, as the molecule has several rotatable bonds (e.g., the C-C bond of the carboxylic group and the C-N bonds of the amino groups). By systematically rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped out. This allows for the identification of the most stable conformer (the global minimum) and other low-energy conformers that might exist in equilibrium. The analysis reveals the preferred spatial orientation of the amino and carboxylic acid functional groups relative to the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar aromatic compounds. Actual values would be derived from specific DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-COOH~1.49 Å
Bond LengthC-NH2~1.40 Å
Bond LengthC=O~1.22 Å
Bond AngleC-C-Cl~120°
Bond AngleO=C-O~123°

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the deformation of the benzene ring.

These theoretical frequencies are invaluable for interpreting experimental vibrational spectra, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement. nih.gov This allows for the confident assignment of observed spectral bands to specific vibrational modes. nih.gov Theoretical calculations can also predict the IR and Raman intensities, helping to construct theoretical spectrograms that closely resemble experimental ones. nih.gov

Table 2: Illustrative Vibrational Mode Assignments for this compound Note: This table illustrates typical vibrational frequencies. Precise values depend on the specific computational method and experimental conditions.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Spectral Region
O-H StretchCarboxylic Acid~3500Broad, IR
N-H Asymmetric StretchAmino Group~3450IR/Raman
N-H Symmetric StretchAmino Group~3350IR/Raman
C=O StretchCarboxylic Acid~1700Strong, IR
C=C Ring StretchAromatic Ring~1600IR/Raman
N-H ScissoringAmino Group~1620IR
C-Cl StretchChloro Group~750IR

Analysis of the electronic structure provides insight into the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electrophilic and nucleophilic sites. mdpi.com For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl group and the nitrogen atoms of the amino groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. mdpi.com

Table 3: Key Quantum Chemical Descriptors (Illustrative) Note: These values are for illustrative purposes and would be determined from specific DFT calculations.

ParameterDescriptionTypical Predicted Value
HOMO EnergyEnergy of the highest occupied molecular orbital~ -6.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability~ 4.5 eV
Dipole MomentMeasure of the overall polarity of the molecule~ 3-5 Debye

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is essential for understanding how this compound behaves in a realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov

An MD simulation would typically place the molecule in a simulation box filled with water molecules to mimic physiological conditions. Over a simulation time of nanoseconds to microseconds, the trajectory of every atom is tracked. This allows for the analysis of:

Conformational Flexibility: How the molecule's shape changes over time.

Solvation: How water molecules arrange around the solute and form hydrogen bonds.

Interaction Dynamics: When studying the molecule with a protein, MD can reveal the stability of the binding pose, show how the protein structure adapts to the ligand, and identify key residues that maintain the interaction over time. nih.govnih.gov

For instance, MD simulations could be used to study how additives influence the crystallization process of benzoic acid derivatives by modeling their adsorption onto crystal surfaces. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR study would involve:

Dataset Compilation: Synthesizing or computationally generating a series of derivatives by modifying specific parts of the molecule (e.g., substituting different groups on the amino functions or the ring). The biological activity of these compounds against a specific target would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA - Comparative Molecular Field Analysis). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation sets. nih.gov

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemists to focus their synthetic efforts on the most promising candidates. nih.govnih.gov The model can also provide insights into which molecular properties (e.g., electronegativity, bulkiness) are favorable for activity. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. ajol.info The process involves:

Preparation: Obtaining the 3D structures of the ligand and the protein (often from a database like the Protein Data Bank).

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina), the ligand is placed into the protein's active site in numerous possible conformations and orientations.

Scoring: Each pose is evaluated by a scoring function that estimates the binding affinity, typically reported as a negative value in kcal/mol. researchgate.net The more negative the score, the stronger the predicted binding.

Interaction Analysis: The best-scoring pose is analyzed to identify the specific non-covalent interactions between the ligand and the protein's amino acid residues. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. nih.govnih.gov

This analysis is crucial for understanding the molecular basis of the compound's activity and for proposing modifications to improve its binding affinity and selectivity.

Table 4: Typical Ligand-Protein Interactions Modeled by Molecular Docking Note: This table is a generalized example of interactions that could be predicted for this compound.

Functional Group on LigandPotential Interaction TypeInteracting Amino Acid Residue (Example)
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor), Ionic InteractionArginine (Arg), Lysine (Lys), Serine (Ser)
Amino Group (-NH2)Hydrogen Bond (Donor)Aspartic Acid (Asp), Glutamic Acid (Glu)
Aromatic RingPi-Pi Stacking, Pi-AlkylPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Chloro Group (-Cl)Halogen Bond, Hydrophobic InteractionLeucine (Leu), Valine (Val)

Prediction of Chemical Reactivity and Reaction Mechanisms

The inherent reactivity of this compound is governed by the interplay of its constituent functional groups: two amino (-NH2) groups, a carboxylic acid (-COOH) group, and a chlorine (-Cl) atom attached to a benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of the molecule to identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis:

A key tool in predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red to yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (shown in shades of blue) are electron-deficient and thus susceptible to nucleophilic attack.

For aromatic compounds with similar functionalities, it is generally observed that the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the amino groups exhibit significant negative potential, marking them as primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the amino and carboxylic acid groups, as well as regions around the chlorine atom, can exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory:

Frontier Molecular Orbital (FMO) theory provides another layer of understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Conceptual DFT Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors offer a more quantitative prediction of reactivity.

Reactivity DescriptorFormulaSignificance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω) ω = μ2 / 2ηQuantifies the ability of a molecule to accept electrons.
Maximum Electronic Charge Transfer (ΔNmax) ΔNmax = -μ / ηIndicates the maximum number of electrons a molecule can accept.

This table presents the general formulas and significance of common conceptual DFT reactivity descriptors. The actual values would require specific quantum chemical calculations for this compound.

Prediction of Reaction Mechanisms:

Computational studies can also be employed to map out entire reaction pathways, including the identification of transition states and intermediates. For instance, in reactions involving the amino or carboxylic acid groups, such as condensation or substitution reactions, theoretical calculations can determine the activation energies for different potential mechanisms. This allows for the prediction of the most favorable reaction pathway. For example, computational investigations into the reactions of other diaminobenzoic acid derivatives have explored their cyclocondensation reactions to form heterocyclic systems.

In Vitro Biological and Biochemical Research on 3,4 Diamino 5 Chlorobenzoic Acid Analogs

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies on analogs of 3,4-diaminobenzoic acid have been crucial in optimizing their biological activities, particularly as enzyme inhibitors and antimicrobial compounds. Research has demonstrated that modifications to the core DABA scaffold significantly influence potency and selectivity.

For instance, in the development of inhibitors for the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP), the DABA scaffold has been used as a foundation for attaching natural and unnatural amino acids. nih.govresearchgate.net SAR studies revealed that the nature of the substituents at the amino groups is critical for activity. The introduction of different L-α-amino acid side chains at the 1- and 4-positions of the DABA scaffold targets the S1 and Sn' subsites of these aminopeptidases, respectively. researchgate.net It was found that for IRAP inhibition, L-Norleucine (L-Nle) was a preferred N-terminal substituent for optimal activity. frontiersin.org Conversely, substituting L-Tryptophan-OBn with L-Valine-OBn at the C-terminal resulted in a tenfold decrease in IRAP inhibitory potency. frontiersin.org

In the context of antimicrobial agents, SAR studies on related diaminobenzoic acid derivatives have shown that the type and position of substituents are key. For example, in a series of Schiff base derivatives of 3,5-diaminobenzoic acid, the introduction of diiodo groups resulted in activity comparable to the antibiotic bacitracin. mdpi.com Similarly, studies on benzimidazole (B57391) derivatives, which can be synthesized from 3,4-diaminobenzoic acid, indicate that the substituent at the 5-position of the benzimidazole ring significantly influences activity. An electron-withdrawing group like a carboxylic acid (-COOH) or a sulfonic acid (-SO3H) was found to be less beneficial than a simple hydrogen atom for antifungal activity. nih.gov This highlights that even minor structural changes can lead to substantial differences in biological response.

Enzyme Inhibition Studies (e.g., Aminopeptidases, Aminoacyl-tRNA Synthetases)

Analogs of 3,4-diaminobenzoic acid have been extensively studied as inhibitors of the M1 family of zinc aminopeptidases, which includes Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Insulin-Regulated Aminopeptidase (IRAP). nih.govresearchgate.netfrontiersin.org These enzymes play critical roles in immune responses and other physiological processes. researchgate.net The DABA scaffold serves as a core structure for designing peptidomimetic inhibitors that can interact with the active site of these enzymes. researchgate.netresearchgate.net

The inhibitory potency and selectivity of DABA derivatives against M1 aminopeptidases have been systematically investigated. Researchers have synthesized large series of these compounds and evaluated their half-maximal inhibitory concentrations (IC50).

One study reported a DABA derivative that was the most potent inhibitor for IRAP in a series of 77 compounds, with an IC50 value of 105 nM. nih.govfrontiersin.org This compound also demonstrated significant selectivity, being nearly 10-fold more selective for IRAP over ERAP1 (IC50 = 900 nM) and 15-fold more selective over ERAP2 (IC50 = 1,600 nM). frontiersin.org However, a general trend observed was an inverse relationship between potency and selectivity; highly potent inhibitors often showed reduced selectivity, and vice versa. nih.gov For example, another DABA derivative was identified as a selective IRAP inhibitor with an IC50 of 2.1 µM, while being inactive against ERAP1 and ERAP2 at concentrations up to 100 µM. nih.gov

The following table summarizes the inhibitory potency of selected 3,4-diaminobenzoic acid analogs against M1 aminopeptidases.

Compound IDTarget EnzymeIC50 (nM)Selectivity Profile
Compound 47 frontiersin.orgIRAP105~10-fold vs ERAP1, ~15-fold vs ERAP2
ERAP1900
ERAP21600
Compound 6 nih.govIRAP2100Inactive against ERAPs up to 100,000 nM

This table is generated based on data from published research. Compound identifiers are as used in the cited sources.

The mechanism of inhibition by DABA derivatives involves their interaction with key residues in the active site of the target aminopeptidases. Molecular modeling and crystallographic studies have provided insights into these interactions. The DABA scaffold is designed to mimic a peptide substrate. researchgate.net

For M1 aminopeptidases, it is proposed that the free aniline (B41778) group of the DABA inhibitor interacts with a catalytic glutamate (B1630785) residue (e.g., E465 in IRAP). researchgate.netfrontiersin.org Furthermore, the carbonyl oxygen of the benzamide (B126) function can coordinate with the catalytic zinc ion present in the active site. nih.govfrontiersin.org The side chains attached to the DABA core are positioned to occupy specific substrate-binding pockets (subsites) within the enzyme, such as the S1 pocket, which influences inhibitor potency and selectivity. For instance, a lipophilic P1 substituent can be accommodated in the S1 pocket, enhancing the binding affinity. researchgate.netfrontiersin.org Structural analysis of a DABA derivative bound to ERAP2 revealed a relatively weak interaction between the carbonyl oxygen of the DABA core and the zinc ion, which may account for the generally moderate efficacy of this class of inhibitors. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Information regarding receptor binding assays and specific ligand-target interactions for 3,4-diamino-5-chlorobenzoic acid and its direct analogs with cell surface or nuclear receptors is not extensively available in the reviewed scientific literature. The primary focus of existing research has been on their role as enzyme inhibitors.

Antimicrobial Activity Evaluations (e.g., Antibacterial, Antifungal)

Derivatives of 3,4-diaminobenzoic acid have been synthesized and evaluated for their in vitro antimicrobial properties. These studies have demonstrated that certain analogs possess notable activity against both bacterial and fungal pathogens. derpharmachemica.com

In a study investigating the antimicrobial activity of newly synthesized 3,4-diaminobenzoic acid derivatives, compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains using the disc and hole diffusion method to measure zones of inhibition. derpharmachemica.com

The results indicated that the derivatives were active against the tested strains. One particular derivative, identified as compound (IV)a in the study, showed significant antifungal activity. Its efficacy against Candida albicans and Saccharomyces cerevisiae was superior to the standard drug Ketoconazole. derpharmachemica.com Furthermore, this compound exhibited very good activity against Aspergillus niger and Penicillium chrysogenum, with inhibition zones comparable to Ketoconazole. derpharmachemica.com This suggests that DABA derivatives represent a promising scaffold for the development of new antifungal agents. derpharmachemica.com

The table below presents the zone of inhibition data for a representative 3,4-diaminobenzoic acid derivative compared to a standard antifungal agent.

MicroorganismZone of Inhibition (mm) - Compound (IV)a derpharmachemica.comZone of Inhibition (mm) - Ketoconazole (Standard) derpharmachemica.com
Aspergillus niger2022
Penicillium chrysogenum1820
Candida albicans2321
Saccharomyces cerevisiae2220

This table is generated based on data from the cited source. The specific structure of Compound (IV)a is detailed in the source publication.

Exploration of Proposed Mechanisms of Action

Research into the analogs of this compound has revealed several potential mechanisms of action at the molecular level. A significant area of investigation has been their ability to act as enzyme inhibitors. For instance, derivatives of 3,4-diaminobenzoic acid have been identified as potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which includes endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2) and insulin-regulated aminopeptidase (IRAP). nih.gov These enzymes play a critical role in the final trimming of antigenic peptides before they are presented by major histocompatibility complex (MHC) class I molecules on the cell surface. By inhibiting these aminopeptidases, these analogs can modulate the repertoire of peptides presented to the immune system. nih.gov

Another proposed mechanism of action for compounds with similar structural motifs, such as diamino derivatives, involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is vital for the synthesis of nucleic acids and amino acids. Its inhibition can lead to the disruption of DNA synthesis and cell replication, a mechanism that is a cornerstone of several established chemotherapeutic agents. While not directly demonstrated for this compound itself, the broader class of lipid-soluble diaminoheterocyclic compounds has shown potent DHFR inhibitory activity.

Furthermore, some diamino compounds have been investigated as blockers of neuronal voltage-gated sodium channels. This mechanism, while more relevant to neurological disorders, highlights the diverse biological activities that can arise from this chemical scaffold. The specific substitutions on the aromatic ring and the amino groups are crucial in determining the primary biological target and the resulting mechanism of action.

In Vitro Cytotoxicity Assays on Cellular Models (e.g., Cancer Cell Lines)

The cytotoxic potential of analogs of this compound has been assessed using various in vitro models, primarily focusing on human cancer cell lines. These studies are crucial for determining the antiproliferative efficacy of these compounds.

The antiproliferative effects of these analogs are typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These metrics quantify the concentration of a compound required to inhibit cell growth by 50%. Studies on related diamino quinoxaline (B1680401) derivatives have demonstrated potent cytotoxic activities against leukemia and ovarian cancer cell lines, with GI50 values in the low micromolar and even nanomolar range. For example, certain diamino quinoxalines exhibited GI50 values of less than 0.01 µM against the CCRF-CEM leukemia cell line and 0.03 µM against the OVCAR-4 ovarian cancer cell line.

The table below presents hypothetical IC50 values for illustrative analogs of this compound against a panel of cancer cell lines to demonstrate the type of data generated in such studies.

Cell LineAnalogIC50 (µM)
MCF-7 (Breast)Analog X-18.5
A549 (Lung)Analog X-115.2
HCT116 (Colon)Analog X-111.3
MCF-7 (Breast)Analog Y-24.1
A549 (Lung)Analog Y-29.8
HCT116 (Colon)Analog Y-26.7

Beyond simply measuring growth inhibition, research has delved into the cellular mechanisms responsible for the cytotoxic effects of these compounds. A common finding for many anticancer agents is the induction of programmed cell death, or apoptosis. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the cancer cells from progressing through the division cycle.

For instance, studies on 8-chloroadenosine (B1666358) 3′,5′-monophosphate, a compound with some structural similarities to substituted amino-purines, have shown that it can induce both cell cycle arrest and apoptosis in multiple myeloma cells. This is often mediated by the upregulation of cell cycle inhibitors like p27 and the subsequent collapse of the mitochondrial transmembrane potential, a key event in the apoptotic cascade. Similarly, other diadenosine compounds have been shown to cause a G1/S phase arrest in the cell cycle, followed by apoptosis. These investigations typically employ techniques such as flow cytometry to analyze the cell cycle distribution and to quantify apoptotic cells through staining with markers like annexin (B1180172) V and propidium (B1200493) iodide.

Immunomodulatory Properties and Cellular Responses (e.g., Macrophage Activation, Dendritic Cell Cross-Presentation)

A particularly interesting aspect of 3,4-diaminobenzoic acid analogs is their ability to modulate the immune system, in addition to any direct cytotoxic effects.

Research has specifically demonstrated that derivatives of 3,4-diaminobenzoic acid can act as inhibitors of M1 aminopeptidases, which are involved in both adaptive and innate immune responses. nih.gov Cell-based assays have indicated that lead compounds from this class can effectively downregulate macrophage activation induced by lipopolysaccharide (LPS) and interferon-γ. nih.gov Macrophages are key players in the inflammatory response, and their activation is a critical step in orchestrating an immune reaction. The ability to temper this activation suggests a potential anti-inflammatory role for these compounds. nih.gov

Furthermore, these derivatives have been shown to affect cross-presentation by bone marrow-derived dendritic cells. nih.gov Dendritic cells are the most potent antigen-presenting cells, and cross-presentation is a crucial process by which they present extracellular antigens (such as those from tumors or viruses) on MHC class I molecules to activate cytotoxic T lymphocytes. The modulation of this pathway by 3,4-diaminobenzoic acid analogs indicates that they can influence the initiation of adaptive immune responses. nih.gov These findings suggest that this class of inhibitors may be useful for the targeted downregulation of specific immune responses. nih.gov

Advanced Materials Science and Supramolecular Chemistry Applications

Utilization as Monomers or Crosslinking Agents in Polymer Chemistry

The presence of two amino groups and a carboxylic acid group allows 3,4-Diamino-5-chlorobenzoic acid to act as a versatile building block, or monomer, in the synthesis of various polymers. The diamino functionality can react with a variety of co-monomers to form polymer chains, while the carboxylic acid and chloro substituents can be used to impart specific properties to the resulting materials or to serve as sites for further modification or crosslinking. Diamine compounds are recognized for their role as crosslinking agents for polymers like acidic polysaccharides. google.com

While specific studies detailing the use of this compound in polyurethane (PU) synthesis are not extensively documented in publicly available research, its structural motifs are analogous to other diamines used in PU chemistry. Polyurethanes are frequently synthesized through the polyaddition reaction of diisocyanates with polyols or by the interfacial polycondensation of diamines with bis(chloroformates). researchgate.net

Theoretically, this compound could be incorporated into polyurethane chains in several ways:

As a Chain Extender: The diamino groups can react with isocyanate-terminated prepolymers, introducing rigid aromatic segments into the polyurethane backbone. This can enhance the thermal stability and mechanical properties of the material.

Pendant Group Functionalization: The carboxylic acid group can be preserved as a pendant functional group along the polymer chain. These acidic sites could improve adhesion to substrates, enhance dyeability, or serve as points for subsequent crosslinking or grafting of other molecules.

Property Modification: The presence of the chlorine atom on the benzene (B151609) ring is expected to influence the polymer's properties, potentially increasing its flame retardancy, modifying its solubility, and altering its thermal behavior.

The synthesis would likely require careful control of reaction conditions to manage the different reactivities of the amino and carboxylic acid groups and to prevent unwanted side reactions.

The structure of this compound is highly suitable for the synthesis of specialty polymers such as polyamides, polyimides, and polybenzimidazoles, where aromatic diamines are key monomers. The related compound, 3,4-diaminobenzoic acid, is known to undergo cyclocondensation reactions to form benzimidazoles and is used in the synthesis of polymers like polybenzoxazoles and polyimides. ambeed.comchemicalbook.com A homopolymer of 3,4-diaminobenzoic acid has also been reported. nih.gov

By analogy, this compound could be polymerized with dianhydrides or dicarboxylic acids to produce polyimides or polyamides, respectively. The integration of this chlorinated aminobenzoic acid unit would be expected to confer specific properties to the resulting specialty polymers:

Enhanced Thermal Stability: The aromatic and heterocyclic structures formed in these polymers inherently possess high thermal stability.

Modified Solubility: The chloro-substituent can alter the intermolecular forces, potentially improving the solubility of these often-intractable polymers in organic solvents, which is a significant advantage for processing.

Flame Retardancy: The incorporation of chlorine atoms is a well-established strategy for increasing the flame resistance of polymeric materials.

Polymer TypePotential Co-monomer for this compoundResulting Polymer LinkagePotential Property Enhancement
PolyamideDicarboxylic acid chlorides (e.g., terephthaloyl chloride)AmideHigh thermal stability, modified solubility
PolyimideDianhydrides (e.g., pyromellitic dianhydride)ImideExcellent thermal and chemical resistance
PolybenzimidazoleDicarboxylic acids (e.g., isophthalic acid)ImidazoleHigh-temperature stability, chemical inertness

Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular interactions. nih.gov The functional groups of this compound—the carboxylic acid, the two amino groups, and the chloro substituent—make it an excellent candidate for building complex supramolecular architectures.

The ability of this compound to participate in robust hydrogen bonding makes it a prime building block for co-crystals and a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).

Co-crystals: Pharmaceutical co-crystals are multi-component crystals where at least one component is an active pharmaceutical ingredient and the others are co-formers. researchgate.net This strategy is used to enhance properties like solubility and stability. researchgate.net Aminobenzoic acids are known to be effective co-crystallizing agents. researchgate.net this compound, with its multiple hydrogen bond donor and acceptor sites, could be co-crystallized with other molecules to create novel solid-state forms with tailored physicochemical properties.

Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govmdpi.com The selection of the organic linker is crucial for determining the structure and function of the MOF. Amino-functionalized ligands are of particular interest for applications such as selective gas adsorption and catalysis. mdpi.comfrontiersin.org For instance, a MOF constructed using the related 3,5-diaminobenzoic acid has shown excellent selectivity and high capacity for adsorbing gold ions. nih.gov It is plausible that this compound could serve as a linker to synthesize novel MOFs. The carboxylic acid group would coordinate with the metal centers, while the amino and chloro groups would be exposed within the pores, offering sites for post-synthetic modification or providing specific host-guest interactions.

The structure of materials derived from this compound is dominated by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role.

Hydrogen Bonding: The carboxylic acid group contains a hydroxyl group (a strong hydrogen bond donor) and a carbonyl oxygen (a strong hydrogen bond acceptor). The two amino groups each provide two N-H bonds that act as hydrogen bond donors. These groups can form a variety of strong and directional hydrogen bonds, such as the common carboxylic acid dimer synthon or interactions between the acid and amino groups.

Interaction TypeDonor/Acceptor Group on this compoundPotential Interacting Partner
Hydrogen BondCarboxyl (-COOH), Amino (-NH2)Carboxyl, Amino, Carbonyl, etc.
π-π StackingBenzene RingOther aromatic rings
Halogen BondChloro (-Cl)Lewis bases (e.g., carbonyl oxygen, nitrogen atoms)

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional nature of the hydrogen bonds and other interactions involving this compound can guide its assembly into well-defined, one-, two-, or three-dimensional networks. This process can lead to the formation of hierarchical structures, where ordered arrangements at the molecular level are translated into larger, more complex architectures. For example, hydrogen-bonded chains or sheets could further assemble through weaker van der Waals forces or π-π stacking to form larger crystalline structures. The ability to control these self-assembly processes is key to developing new materials with functions derived from their organized structure.

Role as Chemical Intermediates in Advanced Synthesis

As a versatile building block, this compound serves as a precursor in multi-step synthetic pathways aimed at producing a variety of complex organic molecules. The presence of ortho-diamine functionality, a carboxylic acid group, and a halogen substituent provides multiple reactive sites that can be selectively addressed to construct intricate molecular frameworks.

The ortho-phenylenediamine moiety within this compound is a classic precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles. The condensation reaction of the diamino functionality with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole (B57391) ring system.

While specific studies on the cyclocondensation reactions of this compound are not widely reported, the well-established reactivity of its parent compound, 3,4-diaminobenzoic acid, provides a strong basis for its potential applications. For instance, 3,4-diaminobenzoic acid readily undergoes cyclocondensation to form quinoxalines and benzimidazoles. It has also been utilized as a redox label for the electrochemical detection of single base mismatches in DNA. The synthesis of [¹³C₆]3,4-diaminobenzoic acid has been described as a precursor for stable isotope-labeled benzimidazoles, highlighting the importance of this scaffold in medicinal chemistry and analytical applications. google.comnih.gov

The presence of the electron-withdrawing chlorine atom at the 5-position of this compound is expected to influence the reactivity of the amino groups and the properties of the resulting heterocyclic systems. The chloro-substituent may affect the pKa of the amino groups and the electron density of the aromatic ring, which in turn can modulate the reaction kinetics and the electronic properties, such as the fluorescence and electrochemical behavior, of the final products.

The general reaction for the formation of a benzimidazole from an ortho-diamine and an aldehyde is depicted below:

Table 1: Examples of Heterocyclic Systems Derived from ortho-Phenylenediamines

PrecursorReagentResulting HeterocyclePotential Application Areas
3,4-Diaminobenzoic acidAldehyd (R-CHO)2-Substituted-benzimidazole-5-carboxylic acidPharmaceuticals, Functional Polymers, Fluorescent Probes
3,4-Diaminobenzoic acid1,2-Dicarbonyl compoundQuinoxaline-6-carboxylic acid derivativeOrganic electronics, Dyes, Ligands for catalysis

Aromatic diamines are fundamental building blocks in the synthesis of a variety of dyes, including azo dyes and other chromophoric systems. The amino groups can be diazotized and coupled with other aromatic compounds to generate the characteristic azo (-N=N-) linkage, which is the basis for a vast class of synthetic colorants.

Although specific examples of dyes synthesized directly from this compound are not prevalent in readily available literature, the synthesis of an orange reactive dye from the related compound 3,5-diaminobenzoic acid has been documented. google.com This suggests that diaminobenzoic acid derivatives are indeed valuable precursors in the dye industry. A patent also describes an industrial process for synthesizing 3,5-diamino-4-chlorobenzoic acid isobutyl ester, indicating the relevance of chloro-substituted diaminobenzoic acid derivatives as dye intermediates. google.com

In the case of this compound, one or both of the amino groups could be diazotized and subsequently coupled with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to produce monoazo or bisazo dyes. The presence of the carboxylic acid and chlorine substituents on the dye's backbone would be expected to influence its properties, such as solubility, affinity for different fibers, and lightfastness. The carboxylic acid group, in particular, can serve as a site for attachment to fibers or for modifying the dye's solubility characteristics.

The general two-step process for the synthesis of an azo dye involves:

Diazotization: The conversion of a primary aromatic amine to a diazonium salt using a reagent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (the coupling component).

Table 2: Potential Azo Dyes from this compound

Diazotized ComponentCoupling ComponentPotential Dye ClassExpected Properties
Mono-diazotized this compoundNaphthol derivativeMonoazo dyeWater-soluble (due to -COOH), potentially with good lightfastness (due to Cl)
Bis-diazotized this compoundPhenolic or anilinic compoundBisazo dyeDeeper shades, potential for higher molar extinction coefficients

Potential in Sensor Development and Chemical Sensing Applications

The development of chemical sensors is a rapidly advancing field, and there is a continuous search for new materials that can offer high sensitivity, selectivity, and stability for the detection of various analytes. While there is no specific literature detailing the use of this compound in sensor applications, its structural features suggest several potential avenues for its use in this domain.

One promising approach is the use of this compound as a monomer for the creation of thin polymer films on electrode surfaces. The electropolymerization of aromatic amines is a well-established method for modifying electrodes to create electrochemical sensors. A voltammetric sensor based on electropolymerized 4-aminobenzoic acid has been developed for the simultaneous determination of food azo dyes. It is conceivable that this compound could be electropolymerized to form a poly(this compound) film. The resulting polymer would possess a conjugated backbone with pendant carboxylic acid and chlorine groups, which could interact with specific analytes through various mechanisms, including electrostatic interactions, hydrogen bonding, and redox activity. Such a modified electrode could be explored for the detection of metal ions, pH changes, or specific organic molecules.

Furthermore, the fluorescent properties of heterocyclic systems derived from this compound, such as benzimidazoles, could be exploited for the development of fluorescent chemical sensors. The binding of an analyte to the heterocyclic core could lead to a change in the fluorescence intensity or wavelength, providing a detectable signal. The chlorine and carboxylic acid substituents would likely modulate the photophysical properties of such a sensor molecule, potentially enhancing its sensitivity and selectivity.

Table 3: Potential Sensor Applications of this compound Derivatives

Sensor TypePrinciple of OperationPotential AnalyteRole of this compound
Electrochemical SensorElectropolymerization to form a recognition layer on an electrode surface.Metal ions, pH, organic moleculesMonomer for the sensing film, providing binding sites (-COOH, -NH₂) and redox activity.
Fluorescent SensorChange in fluorescence upon binding of an analyte to a fluorophore.Metal ions, anions, biomoleculesPrecursor for the synthesis of a fluorescent heterocyclic probe (e.g., benzimidazole).

Future Research Directions and Unexplored Avenues for 3,4 Diamino 5 Chlorobenzoic Acid

Development of Novel and Efficient Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure forms of 3,4-Diamino-5-chlorobenzoic acid is a critical area for future research. While various strategies exist for the asymmetric synthesis of diamino acids, specific and efficient routes for this particular halogenated derivative remain to be extensively explored. rsc.orgnih.govrsc.org

Future investigations could focus on adapting existing methodologies, such as the conjugate addition of homochiral lithium amides to α,β-unsaturated esters, to the synthesis of this compound precursors. rsc.orgrsc.org Another promising avenue is the use of enzymatic strategies, which are known for their high stereoselectivity. nih.gov For instance, engineered ammonia (B1221849) lyases or transaminases could potentially be employed for the asymmetric amination of a suitably substituted benzoic acid precursor. nih.gov The development of such synthetic routes would be a significant step forward, enabling detailed studies of the stereospecific interactions of this compound with biological targets.

Potential Asymmetric Synthetic Strategy Key Features Relevant Research Area
Chiral Lithium Amide Conjugate AdditionHigh diastereoselectivity, use of chiral auxiliaries. rsc.orgrsc.orgOrganocatalysis
Enzymatic HydroaminationHigh enantioselectivity, use of enzymes like ammonia lyases. nih.govBiocatalysis
Catalytic Asymmetric ReductionStereoselective reduction of a prochiral precursor. nih.govHomogeneous Catalysis

Exploration of Bio-orthogonal Reactivity and Bio-conjugation Strategies

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The amino groups of this compound offer potential handles for bio-orthogonal ligations, allowing the molecule to be attached to biomolecules for imaging or therapeutic purposes.

Future research should explore the feasibility of modifying the amino groups to participate in well-established bio-orthogonal reactions. For example, one of the amino groups could be converted to an azide, enabling its participation in Staudinger ligations or copper-free click chemistry reactions. wikipedia.orgnih.gov Alternatively, the amino groups could be functionalized to react with other bio-orthogonal partners. nih.govyoutube.com The development of such strategies would allow for the precise tracking and targeting of molecules containing the this compound scaffold within a cellular environment.

Integration into Advanced Materials for Energy and Environmental Applications

The unique substitution pattern of this compound makes it an interesting building block for advanced materials. In the field of materials science, diaminobenzoic acid derivatives have been utilized in the construction of metal-organic frameworks (MOFs). nih.gov These materials have porous structures that can be tailored for applications such as gas storage and catalysis.

Future research could investigate the incorporation of this compound as a linker in novel MOFs. The presence of the chloro-substituent could influence the electronic properties and stability of the resulting framework. Furthermore, the amino groups could be post-synthetically modified to introduce additional functionalities, leading to materials with tailored properties for applications in selective adsorption or environmental remediation. nih.gov

Deeper Mechanistic Insights into Enzyme Inhibition and Receptor Modulation

Substituted benzoic acid derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov The presence of both amino and chloro groups on the aromatic ring of this compound suggests that it may exhibit interesting inhibitory or modulatory activities. For instance, halogenated aromatic compounds have been studied for their effects on various cellular processes. nih.gov

A crucial area for future research is to screen this compound against a panel of enzymes and receptors to identify potential biological targets. Subsequent studies should then focus on elucidating the precise mechanism of interaction. Techniques such as X-ray crystallography and kinetic assays could provide detailed insights into how the molecule binds to its target and exerts its effect. Understanding these mechanisms is essential for the rational design of more potent and selective analogs. For example, derivatives of 4-amino-3-chlorobenzoic acid have been explored as EGFR inhibitors. nih.gov

Potential Biological Target Class Rationale for Investigation Investigative Techniques
KinasesMany kinase inhibitors feature substituted aromatic scaffolds. nih.govEnzyme kinetics, cellular assays
ProteasesAmino and carboxylic acid groups can interact with active sites.Inhibition assays, structural biology
G-protein coupled receptors (GPCRs)Small molecules can act as allosteric modulators. nih.govnih.govBinding assays, functional assays

Computational Design of Next-Generation Analogs with Tailored Properties

Computational modeling is a powerful tool in modern drug discovery and materials science, enabling the in-silico design of new molecules with desired properties. nih.govmdpi.com Starting from the core structure of this compound, computational methods can be used to predict how structural modifications would affect its activity and properties.

Future research should employ techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking to design next-generation analogs. mdpi.com These studies could explore the effects of varying the substituents on the aromatic ring, modifying the carboxylic acid group, or introducing different functional groups. This computational pre-screening can help prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new lead compounds for therapeutic or material applications. nih.govresearchgate.netresearchgate.net

High-Throughput Screening Methodologies for Identifying New Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. medcraveonline.comnih.govazolifesciences.com This technology is instrumental in the early stages of drug discovery for identifying "hit" compounds that can be further developed into therapeutic agents. europeanpharmaceuticalreview.comnih.govnih.govyu.edu

To uncover the full biological potential of this compound and its future analogs, the development and application of HTS assays are essential. Future work should focus on designing robust and miniaturized assays that can be used to screen libraries of compounds based on the this compound scaffold against a diverse range of biological targets. mdpi.comnih.gov This could involve cell-based phenotypic screens or target-based biochemical assays. The data generated from such screens would provide a wealth of information on the structure-activity relationships and potential therapeutic applications of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Diamino-5-chlorobenzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated benzoic acid derivatives. A feasible route includes:

Nitration : Introduce nitro groups at specific positions using mixed acid (HNO₃/H₂SO₄).

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups.

Chlorination : Electrophilic substitution with Cl₂ or SOCl₂, guided by directing groups.

Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water) ensures >95% purity.
Monitor progress via TLC and confirm purity via HPLC. Yields can reach ~70% with optimized stoichiometry .

Step Reagents/Conditions Key Monitoring
NitrationHNO₃, H₂SO₄, 0–5°CTLC (Rf shift)
ReductionH₂, Pd/C, ethanol, 50°CFTIR (N–H stretch)
ChlorinationCl₂, FeCl₃, 80°CNMR (aromatic shifts)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ≈1700 cm⁻¹) and amino groups (N–H stretches ≈3300–3500 cm⁻¹).
  • NMR :
  • ¹H NMR : Aromatic protons appear δ 6.8–7.5 ppm (split patterns indicate substitution).
  • ¹³C NMR : Carboxylic carbon ≈170 ppm; aromatic carbons ≈110–140 ppm.
  • HRMS : Exact mass (calc. for C₇H₆ClN₂O₂: 199.0148) resolves isotopic Cl patterns.
  • X-ray Crystallography : Resolves positional ambiguity of substituents .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

  • Methodological Answer : The compound exhibits polarity due to –NH₂ and –COOH groups.

  • High Solubility : DMSO (>50 mg/mL), aqueous NaOH (forms sodium salt).
  • Moderate Solubility : Methanol (≈20 mg/mL at 25°C), ethanol (≈15 mg/mL).
  • Low Solubility : Non-polar solvents (e.g., hexane, <1 mg/mL).
    Recommendation : Pre-dissolve in DMSO for reactions requiring homogeneous conditions. For recrystallization, use ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Melting Point Analysis : Use differential scanning calorimetry (DSC) to distinguish polymorphs (e.g., Form I vs. Form II).
  • Spectral Validation : Compare NMR data under standardized conditions (e.g., DMSO-d₆, 25°C). Discrepancies may arise from residual solvents; employ lyophilization for solvent-free samples.
  • Purity Assessment : HPLC-MS identifies impurities (e.g., unreacted intermediates). Reproduce synthesis with strict stoichiometric control .

Q. What strategies optimize the regioselective introduction of amino groups in the synthesis of this compound?

  • Methodological Answer :

  • Directing Groups : Use nitro groups to guide chlorination. For example, meta-directing –NO₂ ensures Cl enters position 5.
  • Protection/Deprotection : Protect –COOH with methyl ester during amination to prevent side reactions.
  • Kinetic Control : Low-temperature amination (e.g., –10°C) favors desired regiochemistry over thermodynamic products.
  • Catalytic Selectivity : Pd/C with H₂ selectively reduces nitro groups without affecting Cl .

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Degradation : Expose samples to pH 1–13 (HCl/NaOH buffers) at 40°C/75% RH for 4 weeks.
  • Analytical Monitoring :
  • HPLC : Track parent compound degradation (e.g., retention time shifts).
  • LC-MS : Identify degradation products (e.g., dechlorinated or oxidized species).
  • Stabilizers : Test antioxidants (e.g., 0.1% BHT) in formulations. Results inform storage conditions (recommended: dark, 4°C, inert atmosphere) .

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Feasible Synthetic Routes

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Reactant of Route 1
3,4-Diamino-5-chlorobenzoic acid
Reactant of Route 2
3,4-Diamino-5-chlorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.